molecular formula C14H17Cl2NO2 B588317 Fenhexamid-d10 CAS No. 1246815-53-1

Fenhexamid-d10

Cat. No.: B588317
CAS No.: 1246815-53-1
M. Wt: 312.256
InChI Key: VDLGAVXLJYLFDH-CYHVTVHMSA-N
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Description

Fenhexamid-d10 is a deuterated analog of fenhexamid, a hydroxyanilide fungicide. It is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling. Fenhexamid itself is known for its effectiveness against a variety of fungal pathogens, particularly those affecting horticultural crops .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenhexamid-d10 involves the incorporation of deuterium atoms into the fenhexamid molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated precursors, followed by their incorporation into the target molecule under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium and the purity of the final product. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .

Chemical Reactions Analysis

Types of Reactions: Fenhexamid-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Fenhexamid-d10 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Fenhexamid-d10, like fenhexamid, inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation step in ergosterol synthesis. This disruption leads to the accumulation of toxic sterol intermediates, ultimately causing cell death .

Comparison with Similar Compounds

Uniqueness: Fenhexamid-d10’s uniqueness lies in its stable isotope labeling, which makes it invaluable as a reference standard in analytical applications. This labeling allows for precise quantification and tracking in various scientific studies, providing insights that are not possible with non-deuterated compounds .

Properties

CAS No.

1246815-53-1

Molecular Formula

C14H17Cl2NO2

Molecular Weight

312.256

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2

InChI Key

VDLGAVXLJYLFDH-CYHVTVHMSA-N

SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Synonyms

N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide;  Decree-d10;  Elevate-d10;  KBR 2738-d10;  Teldor-d10; 

Origin of Product

United States

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